molecular formula C9H8F2O3 B1319875 3-(3,4-Difluorophenoxy)propanoic acid CAS No. 926256-60-2

3-(3,4-Difluorophenoxy)propanoic acid

Cat. No.: B1319875
CAS No.: 926256-60-2
M. Wt: 202.15 g/mol
InChI Key: QLCCVQPPVLGIKS-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenoxy)propanoic acid is a chemical compound belonging to the class of aryloxypropanoic acids. It is characterized by the presence of a difluorophenoxy group attached to a propanoic acid moiety. This compound is typically found as a white crystalline powder and is soluble in both water and organic solvents.

Preparation Methods

The synthesis of 3-(3,4-difluorophenoxy)propanoic acid can be achieved through several routes. One common method involves the reaction of 3,4-difluorophenol with a suitable propanoic acid derivative, such as bromo- or chloro-propanoic acid, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion formed from 3,4-difluorophenol attacks the electrophilic carbon of the propanoic acid derivative, resulting in the formation of the desired product .

Industrial production methods may involve bulk manufacturing processes, where the reactants are combined in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(3,4-Difluorophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The difluorophenoxy group can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acid catalysts like sulfuric acid for esterification. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

3-(3,4-Difluorophenoxy)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a lead compound for the design of peroxisome proliferator-activated receptor (PPAR) agonists, which are important in the treatment of metabolic disorders.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a PPAR agonist, it binds to the PPAR receptors, activating them and modulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This interaction leads to various physiological effects, including improved insulin sensitivity and reduced inflammation .

Comparison with Similar Compounds

3-(3,4-Difluorophenoxy)propanoic acid can be compared with other similar compounds, such as:

    3-(3,5-Difluorophenoxy)propanoic acid: This compound has a similar structure but with fluorine atoms at different positions on the aromatic ring, which can affect its reactivity and biological activity.

    3-(2,4-Difluorophenoxy)propanoic acid: Another isomer with fluorine atoms at the 2 and 4 positions, leading to different chemical and physical properties.

    3-(3,5-Difluorophenyl)propanoic acid: This compound lacks the oxygen atom in the phenoxy group, resulting in distinct chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(3,4-difluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCCVQPPVLGIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588337
Record name 3-(3,4-Difluorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926256-60-2
Record name 3-(3,4-Difluorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-difluorophenoxy)propanoic acid
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